REACTION_SMILES
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[C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)(=[O:35])[O:36][CH:37]([CH2:38][CH:39]=[CH2:40])[CH2:41][CH:42]=[CH2:43].[CH3:44][c:45]1[cH:46][cH:47][cH:48][cH:49][cH:50]1.[CH:1]1([P:2]([CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]2)[CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1.[c:20]1([C:21]#[CH:22])[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[C:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)(=[O:35])[O:36][CH:37]1[CH2:38][CH:43]=[CH:42][CH2:41]1
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Name
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C=CCC(CC=C)OC(=O)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(CC=C)OC(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC(P(C2CCCCC2)C2CCCCC2)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1ccccc1
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Name
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|
Type
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product
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Smiles
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O=C(OC1CC=CC1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |